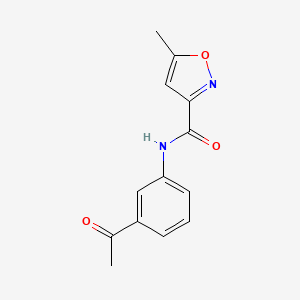

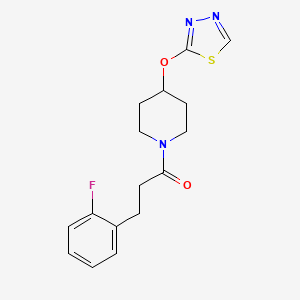

N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide

Descripción general

Descripción

N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide (N-3-AcP-5-MeIxC) is an organic compound belonging to the isoxazole family, which is composed of heterocyclic compounds that feature a five-member ring structure with one nitrogen atom and two oxygen atoms. It is a derivative of isoxazole-3-carboxamide, which is a type of amide, and is used in a variety of scientific and medical applications. N-3-AcP-5-MeIxC is a versatile compound that has been used in numerous research studies and has been found to have a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Structure-Activity Relationships

A study on the structure-activity relationships of pyrazole derivatives, including compounds related to N-(3-acetylphenyl)-5-methylisoxazole-3-carboxamide, highlighted their potential as cannabinoid receptor antagonists. These compounds are designed to aid in characterizing cannabinoid receptor binding sites and serve as pharmacological probes, potentially antagonizing the harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Directed C(sp3)-H Bond Activation

Research on bidentate auxiliaries derived from isoxazole-3-carboxamide demonstrated their use in Pd-catalyzed C(sp3)-H bond activation. Specifically, 5-methylisoxazole-3-carboxamide (MICA) directs Pd-catalyzed activation of inert γ-C(sp3)-H bonds for C-C bond formation, leading to various γ-substituted non-natural amino acids. This showcases a novel approach to modifying α-aminobutanoic acid derivatives (Pasunooti et al., 2015).

Synthesis of Aminoisoxazoles

Another study focused on the synthesis of 4-aminoisoxazoles by cyclizing α-hydroxyimino nitriles. This process, which involves bromoacetophenones, leads to 4-aminoisoxazole-3-carboxamides with improved purity by treating alkylated oximes with LiClO4 before cyclization. These findings contribute to the chemistry of isoxazoles and their derivatives (Kislyi et al., 2005).

Antitumor Activity

Research into the antitumor properties of imidazotetrazines resulted in the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrating potential as a broad-spectrum antitumor agent. Its mechanism involves acting as a prodrug modification of the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC), highlighting a novel approach to cancer treatment (Stevens et al., 1984).

Synthetic Methodologies

A study on the microwave-assisted synthesis of aromatic photoactive polyamides used 5-(3-acetoxynaphthoylamino)isophthalic acid and various aromatic diamines. This method in ionic liquid under microwave irradiation produced high yields of novel photoactive polyamides, illustrating an effective approach to synthesizing advanced materials (Mallakpour & Rafiee, 2007).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-6-12(15-18-8)13(17)14-11-5-3-4-10(7-11)9(2)16/h3-7H,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJOBFPSDSIHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737977.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)

![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2737981.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)

![[2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737988.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide](/img/structure/B2737993.png)

![1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2737994.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2737997.png)

![N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2737998.png)